5-(4-Methoxypyrrolidin-2-yl)-1-methyl-3-propyl-1h-1,2,4-triazole
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Overview
Description
5-(4-Methoxypyrrolidin-2-yl)-1-methyl-3-propyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a triazole ring, which is a five-membered ring containing three nitrogen atoms.
Preparation Methods
The synthesis of 5-(4-Methoxypyrrolidin-2-yl)-1-methyl-3-propyl-1H-1,2,4-triazole typically involves the construction of the triazole ring followed by the introduction of the pyrrolidine moiety. One common synthetic route involves the cyclization of appropriate precursors under specific conditions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
5-(4-Methoxypyrrolidin-2-yl)-1-methyl-3-propyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Scientific Research Applications
5-(4-Methoxypyrrolidin-2-yl)-1-methyl-3-propyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-(4-Methoxypyrrolidin-2-yl)-1-methyl-3-propyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
5-(4-Methoxypyrrolidin-2-yl)-1-methyl-3-propyl-1H-1,2,4-triazole can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities, but differ in their specific substituents and overall structure.
Triazole derivatives: These compounds share the triazole ring and are known for their diverse biological activities, including antifungal and antimicrobial properties.
Pyrrolidinone derivatives: These compounds contain a pyrrolidinone ring and are studied for their potential therapeutic applications, such as in the treatment of neurological disorders.
The uniqueness of this compound lies in its specific combination of the pyrrolidine and triazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H20N4O |
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Molecular Weight |
224.30 g/mol |
IUPAC Name |
5-(4-methoxypyrrolidin-2-yl)-1-methyl-3-propyl-1,2,4-triazole |
InChI |
InChI=1S/C11H20N4O/c1-4-5-10-13-11(15(2)14-10)9-6-8(16-3)7-12-9/h8-9,12H,4-7H2,1-3H3 |
InChI Key |
HSHIWUGYCRBHCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=N1)C2CC(CN2)OC)C |
Origin of Product |
United States |
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